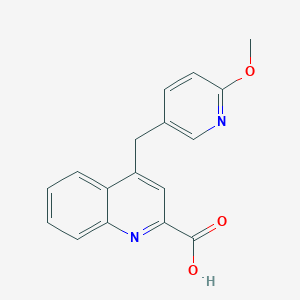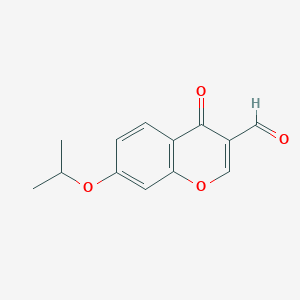
Methyl 2-(1-benzothiophen-3-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-benzothiophen-3-ylamino)benzoate is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of Methyl 2-(1-benzothiophen-3-ylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzothiophene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol to yield the final product .
Análisis De Reacciones Químicas
Methyl 2-(1-benzothiophen-3-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(1-benzothiophen-3-ylamino)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-benzothiophen-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparación Con Compuestos Similares
Methyl 2-(1-benzothiophen-3-ylamino)benzoate can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share a common benzothiophene core but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester and amino functional groups, which contribute to its distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C16H13NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
methyl 2-(1-benzothiophen-3-ylamino)benzoate |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)12-7-2-4-8-13(12)17-14-10-20-15-9-5-3-6-11(14)15/h2-10,17H,1H3 |
Clave InChI |
SOGGCIRHDVMUPX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



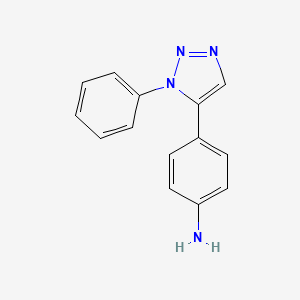
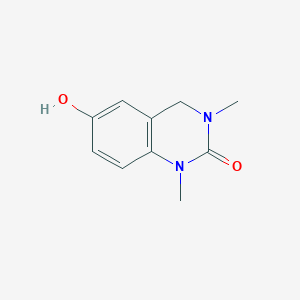
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

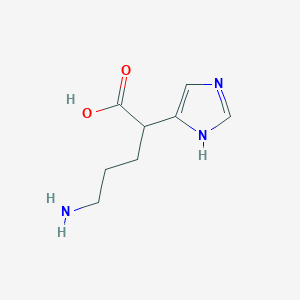
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
